molecular formula C22H18F2N4O2S2 B11500827 3,4-diamino-N,N'-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

3,4-diamino-N,N'-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

Cat. No.: B11500827
M. Wt: 472.5 g/mol
InChI Key: XOOGSKDJSGLRFV-UHFFFAOYSA-N
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Description

3,4-diamino-N,N’-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is a complex organic compound featuring a thieno[2,3-b]thiophene core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-N,N’-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-diamino-N,N’-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3,4-diamino-N,N’-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3,4-diamino-N,N’-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diamino-N,N’-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide stands out due to its combination of functional groups and structural features, which confer unique electronic and chemical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H18F2N4O2S2

Molecular Weight

472.5 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C22H18F2N4O2S2/c1-9-3-5-11(23)7-13(9)27-20(29)18-16(25)15-17(26)19(32-22(15)31-18)21(30)28-14-8-12(24)6-4-10(14)2/h3-8H,25-26H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

XOOGSKDJSGLRFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=C(C=CC(=C4)F)C)N

Origin of Product

United States

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